

Ecotoxicological Profile of Disperse Yellow 211: A Comparative Analysis

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Compound of Interest

Compound Name: Disperse yellow 211

Cat. No.: B15599773

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A notable scarcity of publicly available ecotoxicological data for the monoazo dye, **Disperse Yellow 211** (CAS: 86836-02-4), necessitates a precautionary approach and a review of related chemical data to assess its potential environmental impact. This guide provides a comparative analysis based on the toxicological profiles of its manufacturing precursors and structurally similar disperse dyes, offering insights for researchers, scientists, and drug development professionals.

Disperse Yellow 211 is synthesized from 4-Chloro-2-nitrobenzenamine and 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. The safety data for **Disperse Yellow 211** itself indicates "no data available" for key ecotoxicological endpoints, including toxicity to fish, daphnia, algae, and microorganisms.[1] This lack of direct data requires an inferential approach to understanding its potential hazards.

Inferred Ecotoxicity from Manufacturing Precursors

The toxicological profiles of the precursors to **Disperse Yellow 211** suggest that the final dye product, and any residual unreacted precursors, may pose a significant environmental risk.

- 4-Chloro-2-nitrobenzenamine (CAS: 89-63-4): This precursor is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Crucially, it is also recognized as being toxic to aquatic life with long-lasting effects.[2] The metabolism of this compound is expected to yield metabolites that can interact with biomolecules and nucleic acids, potentially causing systemic toxicity and mutagenic effects.[3]

- 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone (CAS: 28141-13-1): This precursor is classified as toxic if swallowed, in contact with skin, or if inhaled, and is known to cause skin and serious eye irritation.[\[4\]](#)

Comparative Ecotoxicology with Other Disperse Dyes

Analysis of structurally similar disperse azo dyes provides further insight into the potential ecotoxicological profile of **Disperse Yellow 211**. Azo dyes, as a class, are known for their persistence and the potential for their degradation products, particularly aromatic amines, to be more toxic and mutagenic than the parent dye.

Table 1: Comparative Acute Aquatic Toxicity of Selected Disperse Dyes

Dye	Organism	Endpoint (Duration)	Value	Reference
Disperse Yellow 211	Fish, Daphnia, Algae	LC50/EC50	No data available	[1]
Disperse Orange 37	Aquatic Organisms	Acute LC50	> 1 mg/L	[5]
Disperse Violet 93 Byproducts	Daphnia similis	EC50 (48h)	258 - 444 µg/L	[6]
Disperse Red 13	Daphnia similis	EC50 (48h)	Increased toxicity compared to Disperse Red 1	[7]

Table 2: Genotoxicity and Mutagenicity of Selected Disperse Dyes and Related Compounds

Compound	Test System	Result	Reference
Disperse Yellow 211	-	No data available	[1]
Disperse Yellow 3	Multiple genotoxicity tests	Positive	[7]
Disperse Orange 1	Ames test, Comet assay	Genotoxic, Mutagenic	[5]
Disperse Red 1	Ames test	Mutagenic	[7]
4-Chloro-2-nitrobenzenamine Metabolites	-	Expected to be mutagenic	[3]
Byproducts of Disperse Violet 93	Ames test	More mutagenic than parent dye	[6]

Degradation and Byproduct Toxicity

The degradation of azo dyes, including **Disperse Yellow 211**, is a critical consideration for their environmental impact. Under anaerobic conditions, the azo bond (-N=N-) can be cleaved to form aromatic amines. These degradation byproducts are often more toxic and have a higher carcinogenic and mutagenic potential than the parent dye molecule.

While specific degradation products for **Disperse Yellow 211** have not been documented in the available literature, a hypothetical degradation pathway would involve the reductive cleavage of the azo bond, leading to the formation of its constituent amines: 4-Chloro-2-nitrobenzenamine and an aromatic amine derived from 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. Given the known high toxicity of 4-Chloro-2-nitrobenzenamine, the degradation of **Disperse Yellow 211** in the environment is a significant concern.

Experimental Protocols

Detailed experimental protocols for key ecotoxicological assays are outlined in various OECD guidelines. A summary of commonly used methods is provided below.

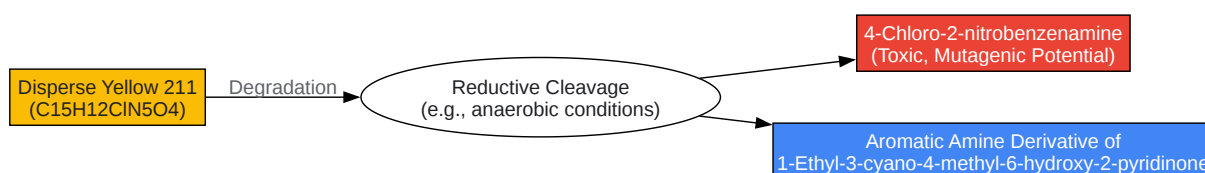
Acute Toxicity Testing:

- Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance in fish, typically over a 96-hour exposure period.
- Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test assesses the concentration of a substance that causes 50% of daphnids (a type of crustacean) to become immobilized (EC50) after a 48-hour exposure.
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

Genotoxicity and Mutagenicity Testing:

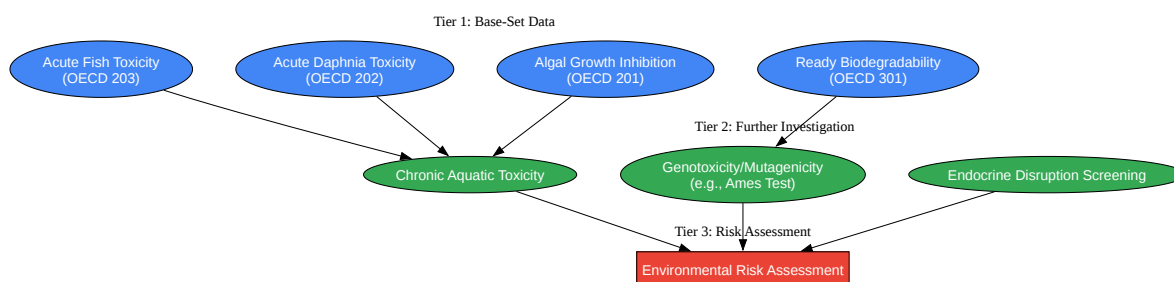
- Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of *Salmonella typhimurium*.
- In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

Visualizations



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Caption: Hypothetical degradation pathway of **Disperse Yellow 211**.



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Caption: A generalized workflow for ecotoxicological assessment of chemicals.

Alternatives and Future Outlook

The lack of comprehensive ecotoxicological data for **Disperse Yellow 211**, coupled with the known hazards of its precursors and the general concerns regarding azo dyes, highlights the need for the development and adoption of safer, more environmentally friendly alternatives for polyester dyeing. Research into natural dyes and the development of synthetic dyes with lower toxicity and improved biodegradability are ongoing. For instance, some research points to the use of greener reduction clearing agents as a more sustainable approach in polyester dyeing. [8]

In conclusion, while direct evidence is limited, the available information strongly suggests that **Disperse Yellow 211** and its degradation byproducts may pose a risk to aquatic ecosystems. The high toxicity of its precursors is a significant red flag. Researchers and professionals in drug development and other fields utilizing such chemicals should exercise caution and prioritize the use of substances with well-characterized and favorable ecotoxicological profiles.

Further research to fill the existing data gaps for **Disperse Yellow 211** is imperative for a complete risk assessment.

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